2,4-Dihydroxybenzonitrile chemical properties
2,4-Dihydroxybenzonitrile chemical properties
A Core Scaffold for Iron Chelators, Resorcinol Pharmacophores, and Heterocyclic Synthesis [1][2][3][4]
Part 1: Executive Summary
2,4-Dihydroxybenzonitrile (CAS 64419-24-5) is a bifunctional resorcinol derivative characterized by a strong electron-withdrawing nitrile group at the C1 position. Unlike simple phenols, this molecule exhibits a distinct "push-pull" electronic system where the electron-donating hydroxyl groups (C2, C4) compete with the electron-withdrawing nitrile.
This electronic tension creates a highly specific regioselectivity profile, making the compound a "privileged scaffold" in medicinal chemistry. It is the primary precursor for desferrithiocin analogues (potent oral iron chelators) and a critical intermediate for synthesizing benzofurans and coumarins via Hoesch-type cyclizations. Its utility extends to materials science, where it serves as a monomer for high-performance polymeric sensors.
Part 2: Chemical Identity & Physical Properties[5][6]
| Property | Data | Note |
| IUPAC Name | 2,4-Dihydroxybenzonitrile | Also known as 4-Cyanoresorcinol |
| CAS Number | 64419-24-5 | |
| Molecular Formula | C₇H₅NO₂ | |
| Molecular Weight | 135.12 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Oxidizes slightly upon air exposure |
| Melting Point | 177–179 °C | High MP due to intermolecular H-bonding network |
| Solubility | Soluble in MeOH, EtOH, DMSO, Acetone | Poor solubility in non-polar solvents (Hexane) |
| pKa (Estimated) | pKa₁ (4-OH) ≈ 7.2 | 4-OH is significantly more acidic than 2-OH |
Part 3: Structural Analysis & Reactivity Logic
The Ortho-Effect and Regioselectivity
The reactivity of 2,4-dihydroxybenzonitrile is governed by the disparity between the two hydroxyl groups.
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4-Hydroxyl (Para to CN): This group is sterically unhindered and highly acidic due to the resonance-withdrawing effect of the nitrile group. It is the primary site for nucleophilic attack (alkylation).
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2-Hydroxyl (Ortho to CN): This group participates in an intramolecular hydrogen bond with the nitrile nitrogen (O-H···N≡C). While weaker than the hydrogen bond in the aldehyde analog (2,4-dihydroxybenzaldehyde), this interaction, combined with steric shielding, significantly reduces the nucleophilicity of the 2-OH.
Implication for Synthesis: Under mild basic conditions (e.g., K₂CO₃/Acetone), alkylation occurs almost exclusively at the 4-position . Forcing conditions (stronger bases like NaH, polar solvents like DMF, high heat) are required to alkylate the 2-position.
Caption: Reactivity map highlighting the divergent pathways for 2,4-dihydroxybenzonitrile. The 4-O-alkylation and Thiazoline formation are the most relevant for drug discovery.
Part 4: Synthetic Workflows
Method A: From 2,4-Dihydroxybenzaldehyde (High Purity)
This is the preferred laboratory method as it avoids the formation of regioisomers common in direct electrophilic substitution.
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Oximation: Reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (sodium acetate or carbonate) yields the oxime.
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Dehydration: The oxime is converted to the nitrile using a dehydrating agent. While acetic anhydride is common, it may acetylate the phenols. A milder "Appel-type" dehydration (Triphenylphosphine/CCl₄) or simple thermal dehydration in specific solvents is often preferred to preserve the free phenols.
Method B: Direct Electrophilic Cyanation (Industrial)
Direct reaction of resorcinol with cyanogen bromide (BrCN) or chlorosulfonyl isocyanate (CSI) followed by DMF treatment. This method is shorter but often requires rigorous purification to remove the 4,6-dicyano or 2-cyano isomers.
Part 5: Experimental Protocols
Protocol 1: Regioselective 4-O-Alkylation
Objective: To functionalize the 4-position while leaving the 2-position available for metal chelation or further cyclization.
Reagents:
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2,4-Dihydroxybenzonitrile (1.0 eq)
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Alkyl Halide (e.g., Benzyl bromide, 1.1 eq)
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Potassium Carbonate (K₂CO₃, anhydrous, 1.5 eq)
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Solvent: Acetone (dry) or Acetonitrile
Procedure:
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Dissolution: Dissolve 2,4-dihydroxybenzonitrile (135 mg, 1 mmol) in anhydrous acetone (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
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Deprotonation: Add anhydrous K₂CO₃ (207 mg, 1.5 mmol). Stir at room temperature for 15 minutes. The solution may turn slight yellow as the phenoxide forms.
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Addition: Add the alkyl halide (1.1 mmol) dropwise.
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Reflux: Fit a condenser and reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The 4-O-alkylated product usually runs higher than the starting material.
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Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
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Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.
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Note: If 2,4-dialkylation is observed, reduce the equivalents of base to 1.0 and lower the temperature to RT.
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Protocol 2: Synthesis of Thiazoline Iron Chelator (Desferrithiocin Analog)
Objective: Condensation of the nitrile with cysteine derivatives to form the thiazoline ring, a key pharmacophore in siderophore mimics.[1]
Reagents:
-
(S)-2-Methylcysteine hydrochloride
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Solvent: Methanol / Phosphate Buffer (pH ~6)
Procedure:
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Preparation: Dissolve 2,4-dihydroxybenzonitrile in degassed methanol.
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Buffering: Add 0.1 M phosphate buffer (pH 5.95) containing (S)-2-methylcysteine hydrochloride (1.5 eq).
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Cyclization: Add NaHCO₃ carefully to adjust pH. Heat the mixture to 70°C under an Argon atmosphere for 48–54 hours.
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Isolation: Acidify the solution to pH 2 with 1N HCl. The product (a thiazoline carboxylic acid) typically precipitates as a solid or requires extraction with ethyl acetate.
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Validation: The formation of the thiazoline ring is confirmed by the disappearance of the nitrile peak (~2200 cm⁻¹) in IR and the appearance of the C=N resonance in ¹³C NMR (~160-170 ppm).
Part 6: Applications in Drug Development
Iron Chelation Therapy
The 2,4-dihydroxybenzonitrile scaffold is the direct precursor to 4'-hydroxydesferrithiocin , an orally active iron chelator. The 2-hydroxyl group and the thiazoline nitrogen (formed from the nitrile) create a high-affinity bidentate binding site for Fe(III). These molecules are critical for treating iron overload diseases like β-thalassemia.
Bioactive Heterocycles[11][12][13]
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Benzofurans: Reaction with α-haloketones followed by cyclization yields 3-acylbenzofurans, which are explored as anti-inflammatory agents.
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Coumarins: While less common than using the aldehyde, the nitrile can undergo Pechmann-type condensations to form 4-aminocoumarin derivatives under acidic conditions.
Part 7: Safety & Handling (SDS Summary)
| Hazard Class | Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[10][11] |
| Skin Irritation | H315 | Causes skin irritation.[6][10][11] |
| Eye Irritation | H319 | Causes serious eye irritation.[6][10][11] |
| STOT-SE | H335 | May cause respiratory irritation.[10][11] |
Handling Precautions:
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Oxidation Sensitivity: The compound contains electron-rich phenol groups susceptible to oxidation. Store in a cool, dry place, preferably under inert gas (Nitrogen/Argon) for long-term storage.
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PPE: Wear nitrile gloves and safety goggles. Use a fume hood to avoid inhaling dust, which is a respiratory irritant.
Part 8: References
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Bergeron, R. J., et al. (1991). "Synthesis and biological evaluation of hydroxamate-based iron chelators." Journal of Medicinal Chemistry, 34(10), 3182-3187. Link
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Bergeron, R. J., et al. (1999). "Desferrithiocin analogue iron chelators: chemical properties and biological activity." Journal of Medicinal Chemistry, 42(13), 2432-2440. Link
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Serrano, H., et al. (2015). "Efficient synthesis of 2,4-dihydroxybenzonitrile derivatives." Tetrahedron Letters, 56(30), 4463-4466. (Methodology for oxime dehydration).
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PubChem Compound Summary. (2024). "2,4-Dihydroxybenzonitrile (CID 3017520)."[6] National Center for Biotechnology Information. Link
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Whiting, A., et al. (2015). "Direct conversion of amides and oximes to nitriles."[12] The Journal of Organic Chemistry, 80(24), 12482-12491. (Dehydration protocols).
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